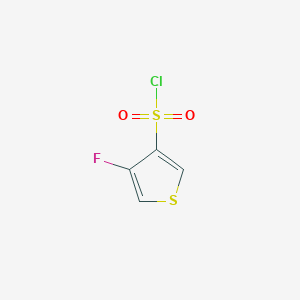

4-Fluorothiophene-3-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluorothiophene-3-sulfonyl chloride typically involves the chlorination and fluorination of thiophene derivatives. One common method includes the reaction of 4-fluorothiophenol with sulfonyl chloride under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and stringent quality control measures to ensure high purity and yield .

化学反应分析

Types of Reactions

4-Fluorothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydrogen sulfite, sulfur dioxide, and sodium borohydride . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from reactions involving this compound include various substituted thiophenes and sulfonyl derivatives .

科学研究应用

Synthesis of Pharmaceuticals

One of the primary applications of 4-fluorothiophene-3-sulfonyl chloride is in the synthesis of pharmaceutical compounds. It serves as an electrophilic reagent, facilitating nucleophilic substitution reactions that are crucial for constructing complex organic molecules. For instance, it can be utilized to synthesize sulfonamides and other biologically active compounds by reacting with amines or alcohols. The presence of the fluorine atom enhances its electrophilicity, making it more reactive than other sulfonyl chlorides.

Case Study: Quinoxalinone-Based Inhibitors

In research focused on developing inhibitors for specific protein targets, this compound was employed to create various amide analogues. These modifications aimed to enhance biological activity against certain cancer cells, showcasing the compound's utility in drug development .

Agrochemical Applications

The compound also finds applications in the agrochemical sector, particularly in the synthesis of herbicides and fungicides. The ability to modify the thiophene ring allows chemists to tailor the properties of agrochemicals for improved efficacy and selectivity against target pests or diseases.

Organic Synthesis

This compound is extensively used as a building block in organic synthesis due to its versatility. It can participate in a range of reactions, including:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can react with various nucleophiles, leading to the formation of sulfonamides or other derivatives.

- Coupling Reactions : It can be used in coupling reactions with different substrates to form more complex structures, which are essential in synthetic organic chemistry .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorothiophene-3-sulfonyl chloride | Chlorine instead of fluorine | Used extensively in organic synthesis |

| 5-Fluorothiophene-2-sulfonyl chloride | Different position of fluorine | Exhibits different reactivity patterns |

| Benzenesulfonyl chloride | Aromatic ring instead of thiophene | Most commonly used sulfonyl halide |

| 4-Methylthiophenesulfonyl chloride | Methyl group substitution | Alters electronic properties and reactivity |

The distinct combination of a fluorine atom and a thiophene ring structure in this compound contributes to its unique reactivity profile, making it particularly valuable for targeted applications in synthetic chemistry and medicinal chemistry.

Safety and Handling Considerations

Due to its chemical nature, this compound poses certain hazards. It is classified as causing severe skin burns and eye damage. Proper safety measures should be taken when handling this compound, including using appropriate personal protective equipment (PPE) and following safety protocols during laboratory work .

作用机制

The mechanism of action of 4-Fluorothiophene-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

相似化合物的比较

Similar Compounds

Similar compounds to 4-Fluorothiophene-3-sulfonyl chloride include:

- 4-Fluorothiophene-2-sulfonyl chloride

- 3-Fluorothiophene-2-sulfonyl chloride

- 4-Chlorothiophene-3-sulfonyl chloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

生物活性

4-Fluorothiophene-3-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in the synthesis of bioactive molecules. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the thiophene ring and a sulfonyl chloride functional group, which enhances its reactivity. The chemical formula is C4H3ClFOS. The sulfonyl chloride group is known for its electrophilic nature, making it a useful building block in organic synthesis, particularly in the formation of sulfonamides.

Inhibition of Enzymes

One of the primary biological activities associated with sulfonyl chlorides, including this compound, is their ability to inhibit serine hydrolases. These enzymes play critical roles in various physiological processes, including lipid metabolism and neurotransmitter regulation.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition :

- Research has shown that sulfonyl fluoride derivatives can act as potent inhibitors of FAAH, which is involved in the degradation of endocannabinoids. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonyl group can significantly affect inhibitory potency. For instance, certain analogs demonstrated irreversible inhibition of FAAH through covalent modification .

-

Antiproliferative Effects :

- A study on sulfonate derivatives revealed that compounds structurally related to this compound exhibited antiproliferative effects against various cancer cell lines, including hepatoma and breast cancer cells. The most active compounds induced apoptosis via mitochondrial pathways, showcasing their potential as anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. Key findings from SAR studies include:

- Electrophilicity : The presence of the sulfonyl chloride enhances electrophilicity, allowing for nucleophilic attack by amino acids in enzyme active sites.

- Substituent Effects : Variations in substituents on the thiophene ring or the sulfonyl group can modulate both potency and selectivity for specific targets. For example, the introduction of bulky groups has been shown to improve selectivity for FAAH over other serine hydrolases .

Case Study 1: FAAH Inhibition

In a detailed study examining a series of sulfonyl fluoride analogs, it was found that this compound and its derivatives exhibited significant inhibition of FAAH. The most potent compounds were identified through high-throughput screening and demonstrated IC50 values in the low micromolar range. These findings suggest that such compounds could be developed into therapeutic agents for conditions related to endocannabinoid dysregulation.

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of thiophene-based sulfonamides against various cancer cell lines. Compounds derived from this compound showed promising activity with IC50 values ranging from 1 to 5 μM across different cell lines. Mechanistic studies indicated that these compounds triggered apoptosis through mitochondrial pathways, further supporting their potential as anticancer agents .

属性

IUPAC Name |

4-fluorothiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFO2S2/c5-10(7,8)4-2-9-1-3(4)6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZRZHHTGBVDHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。